![molecular formula C13H21N3O3 B2901759 Methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate CAS No. 2137629-23-1](/img/structure/B2901759.png)
Methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate is a synthetic compound used in various scientific research and industrial applications. Its unique structure combines a cycloheptyl amine group with an oxadiazole ring, making it a versatile molecule for a range of chemical reactions and studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : Typically, the synthesis begins with the preparation of the oxadiazole ring, using hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Cyclization: : The cycloheptyl amine group is then introduced via a nucleophilic substitution reaction.
Esterification: : Finally, the esterification of the propanoate group is achieved using methanol in the presence of acid or base catalysts.
Industrial Production Methods
Industrial synthesis often scales up these laboratory methods with optimizations for yield and purity. Commonly, continuous flow reactors and automated processes ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : Reacts with oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: : Undergoes reduction reactions to form different reduced compounds, often using hydrogenation techniques.
Substitution: : Participates in both nucleophilic and electrophilic substitution reactions, making it useful in synthesizing complex molecules.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Aqueous or organic solvents, often requiring catalysts like palladium or platinum.
Major Products Formed
Oxidation Products: : Oxidized amine derivatives.
Reduction Products: : Reduced oxadiazole rings.
Substitution Products: : Various substituted esters and amines.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block in synthetic organic chemistry for creating complex molecules and studying reaction mechanisms.
Biology
Explored for its potential biological activity, particularly in the study of enzyme interactions and cellular pathways.
Medicine
Investigated for potential therapeutic uses, such as in the development of new drugs targeting specific biological processes.
Industry
Employed in the manufacture of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The oxadiazole ring often facilitates binding to active sites, while the cycloheptyl amine group influences the overall conformation and reactivity of the molecule.
Comparación Con Compuestos Similares
Unique Features
Structure: : The combination of an oxadiazole ring with a cycloheptyl amine group is unique and offers distinct reactivity.
Versatility: : Useful in a wide range of chemical reactions.
Similar Compounds
Methyl 3-[3-(1-aminoethyl)-1,2,4-oxadiazol-5-yl]propanoate
Ethyl 3-[3-(1-aminocyclopentyl)-1,2,4-oxadiazol-5-yl]propanoate
Benzyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate
This compound's distinctive structure and reactivity make it a valuable asset in scientific research and industrial applications. Its versatility continues to inspire new discoveries and innovations in various fields.
Propiedades
IUPAC Name |
methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-18-11(17)7-6-10-15-12(16-19-10)13(14)8-4-2-3-5-9-13/h2-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAFHLMEBFQMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NO1)C2(CCCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione](/img/structure/B2901677.png)
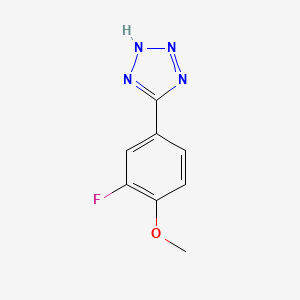
![N-(2,4-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2901683.png)
![N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide](/img/structure/B2901687.png)
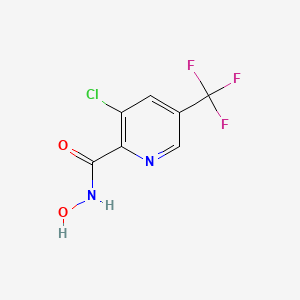
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide](/img/structure/B2901689.png)
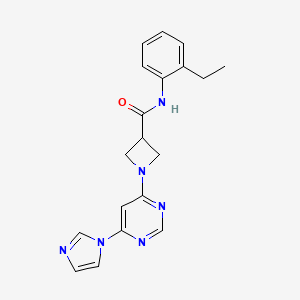
![1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2901691.png)

![N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2901694.png)
![N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2901695.png)
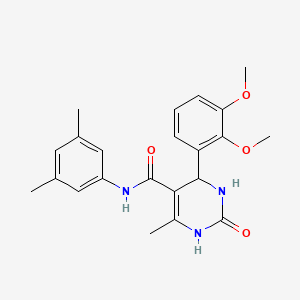
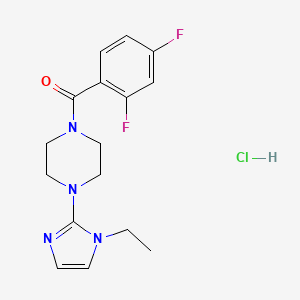
![1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2901698.png)
